![molecular formula C12H17NO3 B13689194 Methyl (R)-3-[Benzyl(methyl)amino]-2-hydroxypropanoate](/img/structure/B13689194.png)
Methyl (R)-3-[Benzyl(methyl)amino]-2-hydroxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl ®-3-[Benzyl(methyl)amino]-2-hydroxypropanoate is a chiral compound with significant applications in various fields of chemistry and biology It is characterized by its unique structure, which includes a benzyl group, a methylamino group, and a hydroxypropanoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-[Benzyl(methyl)amino]-2-hydroxypropanoate typically involves the reaction of benzylamine with methyl 2-bromo-3-hydroxypropanoate under basic conditions. The reaction proceeds through nucleophilic substitution, where the benzylamine attacks the bromo group, resulting in the formation of the desired product. The reaction is usually carried out in a solvent such as methanol or ethanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Methyl ®-3-[Benzyl(methyl)amino]-2-hydroxypropanoate may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
Methyl ®-3-[Benzyl(methyl)amino]-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of methyl ®-3-[benzyl(methyl)amino]-2-oxopropanoate.
Reduction: Regeneration of the original hydroxy compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl ®-3-[Benzyl(methyl)amino]-2-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.
作用機序
The mechanism of action of Methyl ®-3-[Benzyl(methyl)amino]-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The hydroxy group and the amino group play crucial roles in its binding affinity and specificity, enabling it to modulate various biochemical pathways.
類似化合物との比較
Similar Compounds
- Methyl 2-(benzyl(methyl)amino)propanoate hydrochloride
- N-Benzyl-N-methyl-2-hydroxypropanamide
Uniqueness
Methyl ®-3-[Benzyl(methyl)amino]-2-hydroxypropanoate is unique due to its chiral nature and the presence of both a hydroxy group and a benzylamino group. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.
特性
分子式 |
C12H17NO3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
methyl 3-[benzyl(methyl)amino]-2-hydroxypropanoate |
InChI |
InChI=1S/C12H17NO3/c1-13(9-11(14)12(15)16-2)8-10-6-4-3-5-7-10/h3-7,11,14H,8-9H2,1-2H3 |
InChIキー |
UANOHAVRSZZHRC-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC=CC=C1)CC(C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


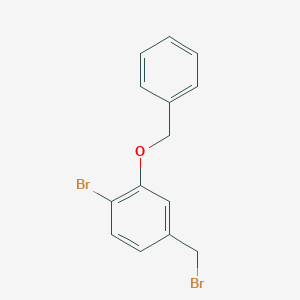
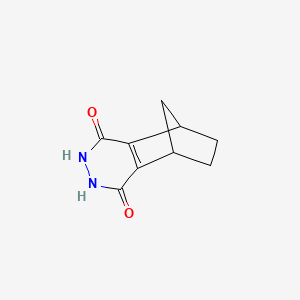


![3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13689141.png)
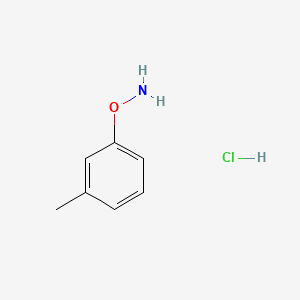

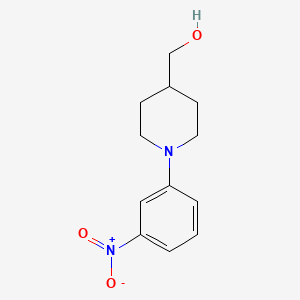
![6-Iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13689181.png)
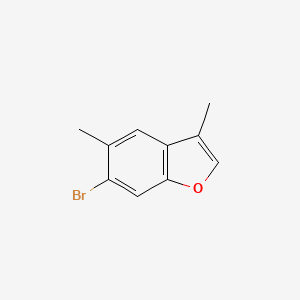
![Potassium [4-(Benzyloxy)butyl]trifluoroborate](/img/structure/B13689190.png)
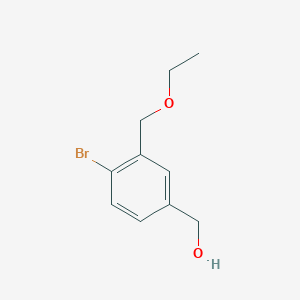

![6-Chloro-2-(3,4-dichloro-phenyl)-imidazo[1,2-a]pyridine](/img/structure/B13689219.png)
